![molecular formula C10H11BrO2 B2398091 Methyl 2-(2-bromophenyl)propanoate CAS No. 115615-34-4](/img/structure/B2398091.png)
Methyl 2-(2-bromophenyl)propanoate
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Overview
Description
“Methyl 2-(2-bromophenyl)propanoate” is a chemical compound with the molecular formula C10H11BrO2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-bromophenyl)propanoate” consists of a methyl ester group attached to a 2-bromophenyl group . The bromine atom is attached to the second carbon of the phenyl ring .Chemical Reactions Analysis
“Methyl 2-(2-bromophenyl)propanoate” can participate in various chemical reactions due to the presence of the bromine atom, which can act as a leaving group, and the ester group, which can undergo nucleophilic attack. For example, it can undergo a base-mediated decarboxylative annulation with ynones .Physical And Chemical Properties Analysis
“Methyl 2-(2-bromophenyl)propanoate” is a liquid at room temperature . It has a molecular weight of 243.1 .Scientific Research Applications
Synthesis of Phenolic Compounds
A study by Ren et al. (2021) in "Phytochemistry Letters" explored the synthesis of new phenolic compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, from the tender leaves of Eucommia ulmoides Oliv. These compounds demonstrated modest inhibitory activities in macrophage cells, suggesting potential for anti-inflammatory research applications (Ren et al., 2021).
Production of Polymethyl Methacrylates
Methyl propanoate, an important precursor for polymethyl methacrylates, was investigated using Baeyer-Villiger monooxygenases (BVMOs) in a study by van Beek et al. (2014) in "Chemical Communications". This research showed that BVMOs can produce methyl propanoate, indicating its potential in industrial applications (van Beek et al., 2014).
Synthesis of Alkaloids
In a study by Davies et al. (2018) in the "Journal of Natural Products", the asymmetric syntheses of Hancock alkaloids were achieved, using a compound structurally related to methyl 2-(2-bromophenyl)propanoate. These syntheses contribute to the development of complex organic compounds with potential pharmacological applications (Davies et al., 2018).
Synthesis of Selenium and Tellurium Derivatives
Singh et al. (2018) in the "Journal of Organometallic Chemistry" explored the synthesis of selenium and tellurium derivatives using methyl 2-(2-bromoacetamido)propanoate. This research provides insights into the formation of organometallic compounds for potential use in various chemical applications (Singh et al., 2018).
Enantioseparation of Isomeric Acids
A study by Jin et al. (2020) in the "Journal of Chromatography A" focused on the enantioseparation of isomeric 2-(methylphenyl)propanoic acids. This research is significant in the field of chirality, which is crucial in pharmaceutical and chemical research (Jin et al., 2020).
Mechanism of Action
The mechanism of action of “Methyl 2-(2-bromophenyl)propanoate” in chemical reactions often involves the bromine atom acting as a leaving group or the ester group undergoing nucleophilic attack . In a base-mediated decarboxylative annulation with ynones, the reaction proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .
properties
IUPAC Name |
methyl 2-(2-bromophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRRZBSMJSVWMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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